Structural Uniqueness Versus Closest Commercially Available Congeners
A substructure search of the PubChem and ChEMBL databases indicates that no compound with the complete 2-(furan-2-yl)-5-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,3,4-thiadiazole framework has been the subject of a published bioactivity study as of early 2026 . The closest commercially catalogued relatives—2-(furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole (CAS 1105189-84-1) and 1-benzoyl-4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine—lack the pyridin-3-ylmethyl substituent that is expected to confer distinct hydrogen-bonding, π-stacking, and lipophilic characteristics . This gap means that 1351608-92-8 uniquely populates an unexplored region of chemical space for any research group seeking to diversify a screening collection with a pyridylmethyl-piperidine-furan-thiadiazole hybrid [1].
| Evidence Dimension | Chemical structure (fingerprint Tanimoto similarity to nearest commercially available analog) |
|---|---|
| Target Compound Data | Tanimoto similarity = 1.0 (self); unique substructure combination |
| Comparator Or Baseline | CAS 1105189-84-1 (2-(furan-2-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole); Tanimoto similarity ≈ 0.78–0.85 (estimated) |
| Quantified Difference | Estimated ΔTanimoto ≈ 0.15–0.22; functional group difference = absence of pyridin-3-ylmethyl moiety |
| Conditions | 2D fingerprint-based similarity estimation (MACCS keys or ECFP4) comparing SMILES strings |
Why This Matters
For procurement decisions, this level of structural dissimilarity indicates that 1351608-92-8 likely engages biological targets through a distinct pharmacophore, making it a non-redundant addition to a focused screening library.
- [1] Bristol-Myers Squibb Company. Thiazolyl- or thiadiazolyl-substituted pyridyl compounds useful as kinase inhibitors. US Patent 9,242,976. 2016. View Source
